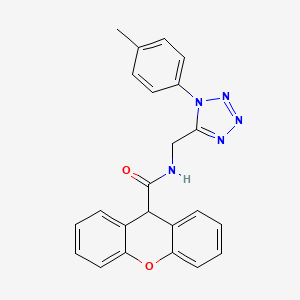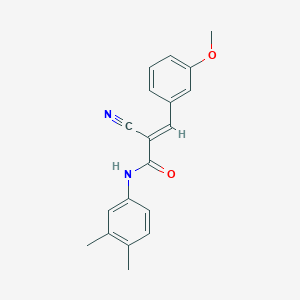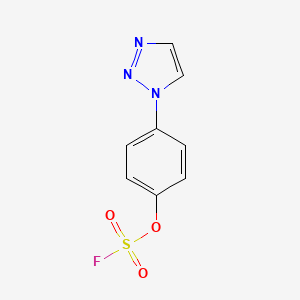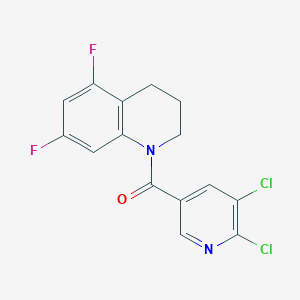
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a p-tolyl group, a 1H-tetrazol group, a methyl group, a 9H-xanthene group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The p-tolyl group is an aryl group related to toluene . The 1H-tetrazol group is a five-membered ring containing four nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The p-tolyl group can participate in various reactions, such as Williamson etherification . The 1H-tetrazol group can react with nitriles to form 1H-tetrazoles .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
A study by Hu et al. (2011) outlines a microwave-assisted synthesis approach for N-(1H-tetrazol-5-yl) derivatives, highlighting a rapid and efficient method that could potentially be applicable to the synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide. This method offers advantages in bactericidal, pesticidal, herbicidal, and antimicrobial activities, indicating a broad application spectrum in biologically active compounds (Hu, J., Wang, J., Zhou, T., & Xu, Y., 2011).
Structural Characterization
The structural characterization of compounds related to this compound, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, has been conducted through X-ray diffraction methods. This provides insights into their crystalline structures and potential interactions with biological targets (Vasu, M. Mahendra, B. H. Doreswamy, K. Nirmala, J. Saravanan, S. Mohan, M. A. Sridhar, & J. S. Prasad, 2004).
DNA/Protein Interaction and Cytotoxicity
Yu et al. (2017) explored the interaction of Ni(II) complexes, which can be related to the structural framework of this compound, with DNA and proteins, showing how these compounds could bind to DNA via groove, non-covalent, and electrostatic interactions. The study also highlighted their cytotoxic potential against cancer cells, suggesting a pathway for developing anticancer agents (Yu, H., Zhang, W., Yu, Q., Huang, F., Bian, H., & Liang, H., 2017).
Dynamic NMR Study on Rotation Barriers
A dynamic NMR study by Movahedifar et al. (2017) on compounds structurally similar to this compound revealed insights into the high barrier to rotation about the partial CN double bond, offering a deeper understanding of their dynamic behavior in solution. This information is crucial for the development of compounds with specific orientations and activities (Movahedifar, F., Modarresi-Alam, A. R., Kleinpeter, E., & Schilde, U., 2017).
Complexation and Structural Character
Kobayashi et al. (2019) studied the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with lanthanides, which is relevant to understanding how similar compounds might interact with metals. This can be pivotal for the development of metal-organic frameworks or catalysts (Kobayashi, T., Akutsu, K., Nakase, M., Suzuki, S., Shiwaku, H., Yaita, T., 2019).
Wirkmechanismus
Target of Action
The primary targets of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to interact with various biological targets
Mode of Action
The specific mode of action of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to interact with their targets through various mechanisms . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
The biochemical pathways affected by N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to affect various biochemical pathways . A detailed study would be required to summarize the affected pathways and their downstream effects for this compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been studied for their pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Compounds with similar structures have been known to exhibit various molecular and cellular effects
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-9H-xanthene-9-carboxamide Environmental factors can significantly influence the action of similar compounds
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-15-10-12-16(13-11-15)28-21(25-26-27-28)14-24-23(29)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPLAATJQSSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2723459.png)
![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)
![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)


![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-4-carboxamide](/img/structure/B2723480.png)

